molecular formula C8H10N2O2 B1275636 N-Methoxy-N-methylisonicotinamide CAS No. 100377-32-0

N-Methoxy-N-methylisonicotinamide

Cat. No.: B1275636
CAS No.: 100377-32-0
M. Wt: 166.18 g/mol
InChI Key: ZCEFMSGNAOIBOU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylisonicotinamide (MEMI) is an amide derivative of isonicotinic acid that has been studied for its potential applications in a variety of scientific disciplines. It has been found to exhibit a variety of biochemical and physiological effects in laboratory experiments, and has been used to study the mechanisms of action of various drugs and compounds. In

Scientific Research Applications

1. Chemopreventive Potential in Cancer

  • Study : "Suppression of rat mammary cancer development by N-(4-hydroxyphenyl)retinamide (4-HPR) following surgical removal of first palpable tumor" (Moon et al., 1989).
  • Application : Investigated the effects of 4-HPR, a related compound, on the development of new mammary tumors after surgical removal of the first tumor in rats. This study implies potential use in chemoprevention in breast cancer.

2. Pharmacokinetics in Chemotherapy

  • Study : "Accuracy, Feasibility, and Clinical Impact of Prospective Bayesian Pharmacokinetically Guided Dosing of Cyclophosphamide, Thiotepa, and Carboplatin in High-Dose Chemotherapy" (de Jonge et al., 2005).
  • Application : Examines the pharmacokinetics of TZT-1027, a derivative of dolastatin 10 which is similar in structure to N-Methoxy-N-methylisonicotinamide. This research aids in understanding the dosing and efficacy of such compounds in high-dose chemotherapy.

3. Metabolic Impact in Cancer

  • Study : "NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink" (Ulanovskaya et al., 2013).
  • Application : Discusses the role of Nicotinamide N-methyltransferase (NNMT), an enzyme that metabolizes compounds similar to this compound, in the epigenetic remodeling of cancer cells, suggesting a potential therapeutic target.

4. Nuclear Iodination in Organic Chemistry

  • Study : "Mild and regiospecific nuclear iodination of methoxybenzenes and naphthalenes with N-iodosuccinimide in acetonitrile" (Carreño et al., 1996).
  • Application : The research on regiospecific iodination of compounds structurally similar to this compound highlights the significance in synthetic chemistry, particularly in creating complex molecules for pharmaceuticals and materials science.

5. Role in Metabolic Disorders

  • Study : "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders" (Kannt et al., 2018).
  • Application : Focuses on the inhibition of NNMT, which is involved in the metabolism of similar compounds, showing potential for treating obesity and type-2 diabetes.

6. Synthetic Utility in Organic Chemistry

  • Study : "The Growing Synthetic Utility of the Weinreb Amide" (Balasubramaniam & Aidhen, 2008).
  • Application : Discusses the use of Weinreb amide, a related compound, in organic synthesis, highlighting its role in creating complex organic molecules.

Safety and Hazards

N-Methoxy-N-methylisonicotinamide is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302 and precautionary statements P280-P305+P351+P338 . It may cause irritation and may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

N-Methoxy-N-methylisonicotinamide has been linked to a variety of diseases, suggesting a role for the enzyme as a therapeutic target beyond its previously ascribed metabolic function in detoxification . Future research should focus on applying this compound as a biomarker to identify individuals with metabolic disturbances at an early stage .

Biochemical Analysis

Biochemical Properties

N-Methoxy-N-methylisonicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as the donor methyl group . This interaction results in the formation of S-adenosyl-l-homocysteine (SAH) and methylnicotinamide (MNAM), which are crucial for maintaining proper metabolic functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect lipid metabolism in hepatocyte cell lines by regulating the levels of SAM and MNAM . This regulation leads to changes in the expression of lipogenic genes and the accumulation of neutral lipids, thereby impacting overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to NNMT, facilitating the methylation process that converts nicotinamide to methylnicotinamide . This enzymatic activity is essential for maintaining the balance of key metabolites involved in various metabolic pathways. Additionally, this compound’s interaction with NNMT can lead to the inhibition or activation of other enzymes, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at room temperature . Its degradation over extended periods can lead to variations in its biochemical activity and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic functions, while higher doses could lead to toxic or adverse effects. For example, studies have indicated that excessive levels of methylnicotinamide, a product of this compound metabolism, can result in metabolic imbalances and potential toxicity . Therefore, careful dosage regulation is essential to achieve the desired outcomes in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT. The enzyme catalyzes the methylation of nicotinamide, leading to the production of methylnicotinamide and S-adenosyl-l-homocysteine . These metabolites play crucial roles in maintaining metabolic homeostasis and regulating various biochemical processes. The compound’s influence on metabolic flux and metabolite levels underscores its importance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with NNMT and other transporters ensures its proper distribution within hepatocyte cells, where it exerts its metabolic effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with NNMT and other enzymes involved in metabolic processes . This localization is essential for its activity and function in regulating cellular metabolism.

Properties

IUPAC Name

N-methoxy-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEFMSGNAOIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396835
Record name N-METHOXY-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-32-0
Record name N-METHOXY-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-pyridinecarboxylic acid (18) (17.0 g, 0.138 mol) is slurried in methylene chloride (200 mL) and treated with 1,1′-carbonyldiimidazole (25 g, 0.154 mol). After a 1 minute induction period, CO2 evolution begins and the solution becomes homogeneous. After stirring at ambient temperature for 2 hours, the solution is treated with N,O-dimethylhydroxylamine hydrochloride (20 g, 0.20 mol) and stirred at room temperature overnight. The reaction mixture is quenched with 1 N NaOH and the phases separated. After a normal work-up, the organic phase is concentrated to leave an oil. Kugelrohr distillation provided the title compound (19) as a clear liquid (14.34 g, 62% yield); b.p. 120-135° C./0.5 mm Hg.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 4-picolinic acid (3.00 g, 24.4 mmol) and 1,1-carbonyldiimidazole (4.74 g, 29.2 mmol) in CH2Cl2 (35 mL) was stirred for ˜40 min and became a clear solution. After the addition of N,O-dimethylhydroxylamine hydrochloride (2.85 g, 29.2 mmol), the mixture was stirred at room temperature for 22 hours. Water was added, the organic layer was separated, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water once, and the aqueous layer was back extracted with CH2Cl2. The organic phase was dried (Na2SO4), filtered, concentrated, and purified by flash column chromatography (80 g silica gel column, 100% EtOAc) to give the title compound as a clear oil.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of isonicotinic acid (20.0 g, 162 mmol) in DCM (400 mL) were added HATU (92.6 g, 243 mmol), N-methoxy methylamine (17.24 g, 178 mmol) and TEA (68.7 mL, 487 mmol) at RT under nitrogen atmosphere. The reaction mixture was then stirred at RT for 12 h. The reaction mixture was diluted with water and the aqueous layer was extracted with DCM (3×500 mL). The combined organic extracts were washed with water (150 mL), brine (150 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography eluting with 30-40% EtOAc in Hexane to afford to afford N-methoxy-N-methylisonicotinamide (15.0 g, 55%) as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
92.6 g
Type
reactant
Reaction Step One
Quantity
17.24 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
68.7 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a suspension of 4-pyridinecarboxylic acid (12.3 g, 100 mmol) over CH2Cl2 (200 mL) a solution of CDI (18.0 g, 111 mmol) in CH2Cl2 (200 mL) was added. After addition, the mixture was stirred for 2 h at room temperature. Following this, N,O-dimethylhydroxyl-amine hydrochloride (13.9 g, 145 mmol) was added and the mixture was stirred overnight. The reaction mixture was quenched with 1N NaOH and the phases separated. The organic layer was dried over Na2SO4 and concentrated. The crude product was purified by column chromatography (PE/EtOAc=1:1) to give the title compound as orange oil (10.1 g, 61% yield). LC-MS (Method A): m/z 167 (M+H)+, Rt: 0.49 min. 1H NMR (400 MHz, CDCl3): δ=8.64 (d, J=6.0 Hz, 2H), 7.46 (d, J=6.0 Hz, 2H), 3.47 (s, 3H), 3.30 (s, 3H).
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyl-amine hydrochloride
Quantity
13.9 g
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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